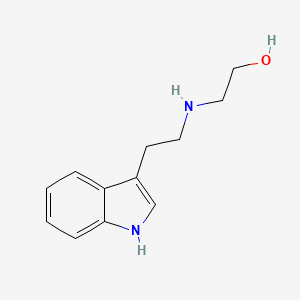

2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(1H-indol-3-yl)ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-8-7-13-6-5-10-9-14-12-4-2-1-3-11(10)12/h1-4,9,13-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOGCVUPZSAKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493801 | |

| Record name | 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37465-61-5 | |

| Record name | 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol from Tryptamine

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, a valuable intermediate in drug discovery and a derivative of the naturally occurring tryptamine. We will explore two primary, field-proven methodologies: direct N-alkylation using haloethanols or ethylene oxide, and reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction and Strategic Importance

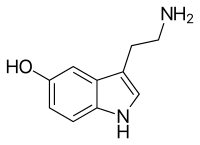

2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, also known as N-(2-hydroxyethyl)tryptamine, is a derivative of tryptamine[1], a monoamine alkaloid found in plants, fungi, and animals. The introduction of a hydroxyethyl group to the primary amine of tryptamine significantly alters its physicochemical properties, enhancing its potential as a scaffold in medicinal chemistry. This modification can influence receptor binding affinity, metabolic stability, and pharmacokinetic profiles, making it a key building block for novel therapeutic agents. The tryptamine core structure is a shared feature of various aminergic neuromodulators, including serotonin and melatonin, as well as psychedelic derivatives like dimethyltryptamine (DMT)[1].

The strategic synthesis of this compound is paramount for research programs targeting a range of neurological and psychiatric disorders. This guide aims to provide a robust and reproducible framework for its preparation, empowering researchers to confidently generate high-purity material for their studies.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic routes are commonly employed for the preparation of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol from tryptamine. The choice between these methods often depends on reagent availability, scale, and desired purity profile.

-

Direct N-Alkylation: This classical approach involves the direct reaction of tryptamine with a two-carbon electrophile bearing a hydroxyl or masked hydroxyl group. The most common reagents for this transformation are 2-chloroethanol and ethylene oxide. This method is often favored for its straightforwardness.

-

Reductive Amination: A more modern and often higher-yielding approach, reductive amination involves the condensation of tryptamine with glycolaldehyde (or a suitable precursor) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[2][3] This method offers excellent control over the degree of alkylation, minimizing the formation of undesired tertiary amines.

The following sections will provide a detailed examination of each of these synthetic pathways.

Pathway 1: Direct N-Alkylation

Mechanism of Action: Nucleophilic Substitution

The core of this pathway is a classic SN2 (bimolecular nucleophilic substitution) reaction. The primary amine of tryptamine acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.

3.1.1. Using 2-Chloroethanol

In this variant, the lone pair of electrons on the nitrogen atom of tryptamine attacks the carbon atom bonded to the chlorine in 2-chloroethanol. The chlorine atom, being a good leaving group, is displaced, forming a new carbon-nitrogen bond. A subsequent deprotonation step yields the final product.

3.1.2. Using Ethylene Oxide

Ethylene oxide, a strained three-membered ring, is a potent electrophile.[4] The nucleophilic amine attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an intermediate zwitterion. Intramolecular proton transfer then affords the desired 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol.

Experimental Protocol: N-Alkylation with 2-Chloroethanol

Warning: 2-Chloroethanol is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Tryptamine | 160.22 | 10.0 g | 0.0624 |

| 2-Chloroethanol | 80.51 | 5.53 g (4.9 mL) | 0.0686 |

| Sodium Bicarbonate | 84.01 | 10.5 g | 0.125 |

| Ethanol | 46.07 | 200 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Saturated NaCl solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tryptamine (10.0 g, 0.0624 mol) and ethanol (200 mL).

-

Stir the mixture until the tryptamine is fully dissolved.

-

Add sodium bicarbonate (10.5 g, 0.125 mol) to the solution. This will act as a base to neutralize the HCl formed during the reaction.

-

Add 2-chloroethanol (5.53 g, 4.9 mL, 0.0686 mol) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid sodium bicarbonate and sodium chloride.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the oil in dichloromethane (150 mL) and wash with saturated sodium chloride solution (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol.

Experimental Protocol: N-Alkylation with Ethylene Oxide

DANGER: Ethylene oxide is a highly flammable, reactive, and carcinogenic gas.[5][6][7] This procedure should only be performed by experienced chemists in a specialized and properly equipped laboratory with continuous air monitoring.[8][9]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Tryptamine | 160.22 | 10.0 g | 0.0624 |

| Ethylene Oxide | 44.05 | ~3.0 g | ~0.068 |

| Methanol | 32.04 | 150 mL | - |

Procedure:

-

In a high-pressure reactor, dissolve tryptamine (10.0 g, 0.0624 mol) in methanol (150 mL).

-

Cool the reactor to 0-5 °C.

-

Carefully introduce a slight excess of condensed ethylene oxide (~3.0 g, ~0.068 mol) into the reactor.

-

Seal the reactor and allow it to slowly warm to room temperature while stirring.

-

Continue stirring for 24-48 hours. The reaction progress can be monitored by sampling and analysis (e.g., GC-MS or LC-MS).

-

Once the reaction is complete, carefully vent the reactor in a safe and designated area to remove any unreacted ethylene oxide.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography as described in section 3.2.

Workflow Diagram: Direct N-Alkylation

Caption: Workflow for Direct N-Alkylation.

Pathway 2: Reductive Amination

Mechanistic Rationale: Imine Formation and Reduction

Reductive amination is a powerful and highly selective method for the formation of amines.[10] The reaction proceeds in two key steps:

-

Imine Formation: Tryptamine reacts with glycolaldehyde in a condensation reaction to form an intermediate imine (a compound containing a carbon-nitrogen double bond). This reaction is typically acid-catalyzed.

-

Reduction: The imine is then reduced to the corresponding secondary amine using a selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this purpose as it is stable in mildly acidic conditions and selectively reduces the iminium ion over the aldehyde.[2]

Experimental Protocol: Reductive Amination

Warning: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with care in a well-ventilated fume hood.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Tryptamine | 160.22 | 10.0 g | 0.0624 |

| Glycolaldehyde dimer | 120.10 | 4.12 g | 0.0343 |

| Sodium Cyanoborohydride | 62.84 | 4.32 g | 0.0687 |

| Methanol | 32.04 | 250 mL | - |

| Acetic Acid | 60.05 | ~2 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Saturated NaHCO3 soln. | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve tryptamine (10.0 g, 0.0624 mol) and glycolaldehyde dimer (4.12 g, 0.0343 mol) in methanol (250 mL).

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Cool the solution in an ice bath and slowly add sodium cyanoborohydride (4.32 g, 0.0687 mol) in small portions.

-

Adjust the pH of the solution to approximately 6 by the dropwise addition of acetic acid.

-

Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water (50 mL).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add dichloromethane (150 mL) and saturated sodium bicarbonate solution (100 mL) to the residue.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Reaction Scheme: Reductive Amination

Caption: Reductive Amination Reaction Scheme.

Purification and Characterization

Purification

For both synthetic routes, the final product is typically purified by column chromatography on silica gel. A mobile phase gradient of dichloromethane and methanol is often effective. For example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (up to 10%) can provide good separation.

Characterization

The identity and purity of the synthesized 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H, O-H, and aromatic C-H bonds.

Safety and Handling

-

Tryptamine: Can be harmful if inhaled, swallowed, or absorbed through the skin. Handle in a well-ventilated area and wear appropriate PPE, including gloves, lab coat, and safety glasses.

-

2-Chloroethanol: Highly toxic and a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood.

-

Ethylene Oxide: Extremely hazardous. Its use requires specialized equipment and adherence to strict safety protocols.[8][9]

-

Sodium Cyanoborohydride: Toxic. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol from tryptamine. The choice between direct N-alkylation and reductive amination will depend on the specific requirements of the research project. Direct alkylation offers simplicity, while reductive amination provides greater control and often higher yields. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently prepare this valuable compound for their drug discovery and development endeavors.

References

-

Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(8), 374-383. [Link]

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

-

EHS. (n.d.). Ethylene Oxide Standard Operating Procedure Template. Environmental Health & Safety, University of Washington. [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Ethylene Oxide. [Link]

-

OSHA. (n.d.). Ethylene Oxide. Occupational Safety and Health Administration. [Link]

-

PubChem. (n.d.). Tryptamine. National Center for Biotechnology Information. [Link]

-

Seger, B. A., & Laľková, E. (2018). In vitro reaction of ethylene oxide with DNA and characterization of DNA adducts. Chemical Research in Toxicology, 31(8), 743–750. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Various Authors. (n.d.). Tryptamine. Wikipedia. [Link]

Sources

- 1. Tryptamine - Wikipedia [en.wikipedia.org]

- 2. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. In vitro reaction of ethylene oxide with DNA and characterization of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCOHS: Ethylene Oxide [ccohs.ca]

- 6. nj.gov [nj.gov]

- 7. Ethylene Oxide - Overview | Occupational Safety and Health Administration [osha.gov]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. balchem.com [balchem.com]

- 10. m.youtube.com [m.youtube.com]

The Tryptamine Core Reimagined: A Technical Guide to 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol and its Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Classical Psychedelic Scaffold

The tryptamine scaffold, a privileged structure in medicinal chemistry, forms the backbone of a multitude of neuroactive compounds, from the endogenous neurotransmitter serotonin to the classic psychedelic psilocybin.[1] The inherent versatility of the indole ring and the ethylamine side chain has inspired decades of research into its derivatives, seeking to modulate its pharmacological profile for therapeutic applications. This guide delves into a specific, yet underexplored, class of tryptamine analogs: 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol , also known as N-(2-hydroxyethyl)tryptamine, and its derivatives.

The introduction of a hydroxyethyl group on the terminal amine of the tryptamine side chain presents a unique modification that can significantly alter the molecule's physicochemical properties, including polarity, hydrogen bonding capacity, and metabolic stability. These changes, in turn, are expected to influence the compound's pharmacokinetics and pharmacodynamics, potentially leading to novel therapeutic agents with distinct receptor interaction profiles and in vivo effects. This whitepaper will provide a comprehensive overview of the synthesis, pharmacology, and analytical characterization of this promising class of compounds, offering a technical resource for researchers engaged in the design and development of next-generation neurotherapeutics.

Synthetic Strategies: Accessing the N-(2-hydroxyethyl)tryptamine Core and its Analogs

The synthesis of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol and its derivatives can be approached through several strategic routes, primarily involving the modification of the readily available starting material, tryptamine. The choice of synthetic pathway often depends on the desired scale, purity requirements, and the nature of further derivatization.

General Synthetic Workflow

A common and direct approach to N-substituted tryptamines involves the reaction of tryptamine with a suitable electrophile. For the synthesis of the core molecule, this would typically involve an alkylating agent containing a hydroxyethyl moiety.

Caption: General synthetic workflow for 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol and its analogs.

Detailed Synthetic Protocol: N-Alkylation of Tryptamine

This protocol outlines a general method for the synthesis of the core molecule via direct N-alkylation of tryptamine.

Materials:

-

Tryptamine

-

2-Chloroethanol or Ethylene Oxide

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (or other suitable eluents)

Procedure:

-

Reaction Setup: To a solution of tryptamine (1 equivalent) in anhydrous THF, add triethylamine (1.5 equivalents). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Addition of Alkylating Agent: Slowly add 2-chloroethanol (1.2 equivalents) to the reaction mixture. If using ethylene oxide, it can be bubbled through the solution or added as a solution in a suitable solvent. The reaction of primary amines with ethylene oxide is a well-established method for producing amino alcohols.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the consumption of the starting tryptamine is observed.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol.

Causality behind Experimental Choices:

-

Inert Atmosphere: Tryptamine and its derivatives can be susceptible to oxidation, so an inert atmosphere is used to prevent degradation of the starting material and product.

-

Base: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction with 2-chloroethanol, thus driving the reaction to completion.

-

Aprotic Solvent: THF is a good choice as it is aprotic and can dissolve both the polar and non-polar reactants.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products, such as the dialkylated tryptamine.

Pharmacological Profile: A New Frontier in Serotonergic Modulation

The pharmacological effects of tryptamine derivatives are primarily mediated by their interaction with serotonin (5-HT) receptors, with the 5-HT2A receptor being a key target for their psychedelic and potential therapeutic effects.[3] The introduction of a hydroxyl group on the N-alkyl substituent of tryptamine is expected to influence its receptor binding affinity and functional activity.

Expected Receptor Interactions and Signaling

Based on structure-activity relationship (SAR) studies of other N-substituted tryptamines, 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol is predicted to be an agonist at various 5-HT receptors, particularly the 5-HT2A subtype. The hydroxyl group may participate in hydrogen bonding interactions within the receptor binding pocket, potentially altering its affinity and efficacy compared to its N,N-dialkylated counterparts like DMT.

Caption: Postulated 5-HT2A receptor signaling pathway for N-(2-hydroxyethyl)tryptamine analogs.

In Vitro Evaluation: Characterizing Receptor Interactions

A comprehensive in vitro pharmacological evaluation is crucial to determine the precise receptor binding profile and functional activity of these novel compounds.

Experimental Protocols:

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the test compounds for a panel of receptors, including various 5-HT subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), as well as other relevant CNS targets.[4]

-

Methodology:

-

Prepare cell membranes expressing the receptor of interest.

-

Incubate the membranes with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

-

Functional Assays (e.g., Calcium Mobilization):

-

Objective: To determine the functional activity (EC50 and Emax) of the compounds at Gq-coupled receptors like 5-HT2A.[5]

-

Methodology:

-

Culture cells expressing the 5-HT2A receptor.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of the test compound to the cells.

-

Measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, using a fluorescence plate reader.

-

Generate dose-response curves to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response relative to a reference agonist like serotonin).

-

-

In Vivo Assessment: Probing Behavioral and Physiological Effects

Preclinical in vivo studies are essential to understand the physiological and behavioral effects of these compounds and to assess their therapeutic potential and safety profile.

Experimental Protocol: Head-Twitch Response (HTR) in Rodents:

-

Objective: To assess the in vivo 5-HT2A receptor agonist activity, which is a behavioral proxy for hallucinogenic potential in humans.[6]

-

Methodology:

-

Administer the test compound to mice at various doses.

-

Observe and count the number of head twitches over a specified period.

-

To confirm the involvement of the 5-HT2A receptor, a separate group of animals can be pre-treated with a 5-HT2A antagonist (e.g., ketanserin) before administering the test compound. A significant reduction in the head-twitch response would confirm 5-HT2A receptor mediation.

-

Structure-Activity Relationships (SAR) and Derivative Design

The 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol core provides a versatile platform for further chemical modifications to explore SAR and optimize pharmacological properties.

Potential Modifications:

-

Indole Ring Substitution: Introduction of substituents (e.g., methoxy, hydroxyl, halogen) at the 4, 5, 6, or 7-positions of the indole ring can significantly impact receptor affinity and selectivity. For example, a 4-hydroxy substitution often enhances 5-HT2A receptor affinity.[7]

-

Hydroxyl Group Derivatization: The hydroxyl group of the N-hydroxyethyl side chain can be esterified or etherified to create prodrugs or modulate the compound's lipophilicity and metabolic stability.

-

Side Chain Homologation: The length of the N-alkyl chain can be extended to explore the spatial requirements of the receptor binding pocket.

Data Presentation: Predicted Pharmacological Profile

| Compound | Predicted 5-HT2A Affinity (Ki) | Predicted 5-HT2A Efficacy | Predicted In Vivo Effect (HTR) |

| Tryptamine | Moderate | Partial Agonist | Low |

| N,N-Dimethyltryptamine (DMT) | High | Full/Partial Agonist | High |

| 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol | Moderate to High | Agonist | Moderate to High |

| 4-Hydroxy-N-(2-hydroxyethyl)tryptamine | High | Agonist | High |

| 5-Methoxy-N-(2-hydroxyethyl)tryptamine | High | Agonist | High |

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of synthesized compounds are critical for reliable pharmacological evaluation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds by providing information about the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight of the compounds and to provide fragmentation patterns that can aid in structural elucidation.[3][8] LC-MS/MS is particularly useful for the analysis of tryptamines in biological matrices.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds and can be used for purification at a larger scale.

Caption: Workflow for the analytical characterization of synthesized tryptamine derivatives.

Conclusion and Future Directions

The exploration of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol and its structural analogs represents a promising avenue for the discovery of novel neurotherapeutics. The introduction of the N-hydroxyethyl moiety offers a unique handle to fine-tune the physicochemical and pharmacological properties of the classical tryptamine scaffold. The synthetic routes outlined in this guide provide a clear path to accessing these compounds, while the described in vitro and in vivo assays offer a robust framework for their comprehensive pharmacological characterization.

Future research should focus on the systematic synthesis and evaluation of a library of derivatives to build a comprehensive SAR profile. Investigating the metabolic fate of these compounds will also be crucial for understanding their pharmacokinetic properties and for identifying any active metabolites. Ultimately, the insights gained from such studies could lead to the development of novel drug candidates with improved therapeutic indices for a range of CNS disorders.

References

-

Reddy, G. S. K., et al. (2014). Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity. Der Pharma Chemica, 6(5), 365-371. [Link]

-

Di Mola, A., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Pharmaceuticals, 14(2), 93. [Link]

-

Righi, M., et al. (2018). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry, 83(15), 8329-8338. [Link]

-

Wikipedia contributors. (2024, January 15). Tryptamine. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Grokipedia. (n.d.). Substituted tryptamine. Retrieved January 22, 2026, from [Link]

-

Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience, 14(7), 1199-1212. [Link]

-

Vandeputte, M. M., et al. (2017). The Intramolecular Diels–Alder Reaction of Tryptamine-Derived Zincke Aldehydes Is a Stepwise Process. The Journal of Organic Chemistry, 82(11), 5677-5684. [Link]

-

Chadeayne, A. R., et al. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. [Link]

-

Brandt, S. D., et al. (2004). Analytical chemistry of tryptamines. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 675-691. [Link]

-

Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N, N -dimethyltryptamine in Mice. ACS Chemical Neuroscience. [Link]

-

Pospíšil, J., et al. (2012). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 55(11), 385-390. [Link]

-

Brandt, S. D., & Martins, C. P. B. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. Trends in Analytical Chemistry, 29(8), 858-869. [Link]

-

Tittarelli, R., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences, 21(23), 9279. [Link]

-

Monte, A. P., et al. (1997). Structure-Affinity Studies of Tryptamine Analogs at 5-HT1F Receptors. Journal of Medicinal Chemistry, 40(18), 2997-3004. [Link]

- Brandt, S. D., & Martins, C. P. B. (2010).

-

Wikipedia contributors. (2024, January 15). 4-HO-MET. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Chadeayne, A. R., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 280-286. [Link]

-

Wikipedia contributors. (2023, November 28). 4-Hydroxytryptamine. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing a tryptamine derivative.

-

Braden, M. R., et al. (2006). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Bioorganic & Medicinal Chemistry Letters, 16(23), 6127-6131. [Link]

-

Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]

-

Abiero, A., et al. (2019). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics, 27(6), 546-554. [Link]

-

Luscombe, G. P., & Marley, E. (1978). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. British Journal of Pharmacology, 62(4), 531-542. [Link]

-

Gartz, J. (1997). Tryptamines as Ligands and Modulators of the Serotonin 5-HT2A Receptor and the Isolation of Aeruginascin from the Hallucinogenic Mushroom Inocybe aeruginascens. eDiss. [Link]

-

Luscombe, G. P., & Marley, E. (1978). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. British Journal of Pharmacology, 62(4), 531-542. [Link]

-

Tittarelli, R., et al. (2015). Recreational Use, Analysis and Toxicity of Tryptamines. Current Neuropharmacology, 13(1), 26-46. [Link]

-

Sciencemadness Discussion Board. (2020). Theoretical Reaction Scheme for the Synthesis of Diethyltryptamine. [Link]

-

Sciencemadness Discussion Board. (2019). Tryptamine and formaline at room temperature. [Link]

-

NileRed. (2024, March 29). Making Tryptamines for Enlightenment [Video]. YouTube. [Link]

-

Sciencemadness.org. (2015). Tryptamine synthesis: workup woes. [Link]

-

Simoens, B., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. [Link]

-

Yurovskaya, M. A., & Karchava, A. V. (2010). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds, 46(7), 755-775. [Link]

-

Chadeayne, A. R., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 280-286. [Link]

-

Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience, 14(7), 1199-1212. [Link]

-

Rebsdat, S., & Mayer, D. (2000). Ethylene Oxide. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

Li, F., et al. (1992). In vitro reaction of ethylene oxide with DNA and characterization of DNA adducts. Chemical Research in Toxicology, 5(5), 657-664. [Link]

Sources

- 1. Tryptamine - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]

- 8. bibliography.maps.org [bibliography.maps.org]

- 9. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indole Alkaloids: A Legacy of Discovery and a Frontier of Modern Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Allure of a Privileged Scaffold

In the vast and intricate tapestry of natural products, few molecular frameworks command the same level of reverence and scientific intrigue as the indole nucleus. First isolated from the degradation of the indigo dye by Adolf von Baeyer in 1866, this deceptively simple bicyclic heterocycle—a fusion of a benzene and a pyrrole ring—has proven to be a "privileged scaffold" in the realm of biochemistry and medicinal chemistry.[1][2][3] Its planar, aromatic structure and the hydrogen-bonding capability of the indole N-H group allow it to deftly interact with a multitude of biological targets, forming the structural cornerstone of essential endogenous molecules like serotonin and melatonin, and a vast arsenal of pharmacologically potent alkaloids.[1] This guide embarks on a journey through the history of indole alkaloid research, from the arduous early isolations to the elegant total syntheses and the profound impact these molecules have had on human health. It is a narrative not just of scientific milestones, but of the relentless pursuit of knowledge that continues to drive innovation in drug discovery today.

Part 1: The Dawn of an Era - Isolation and the Herculean Task of Structure Elucidation

The story of indole alkaloids begins not in a pristine laboratory, but in the annals of traditional medicine, where for millennia, extracts of plants and fungi containing these compounds were used for their potent physiological effects.[4] The Aztecs utilized psilocybin-containing mushrooms in religious ceremonies, while Indian traditional medicine employed extracts of Rauvolfia serpentina, a source of the antihypertensive agent reserpine, for over 3,000 years.[4][5] The formal scientific investigation into these potent natural products commenced in the 19th century, a period marked by the birth of alkaloid chemistry.

Strychnine: The "Mount Everest" of Natural Product Chemistry

The first indole alkaloid to be isolated was strychnine, obtained from the seeds of the Strychnos ignatii plant in 1818 by the French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1] While its isolation was a landmark achievement, the determination of its complex heptacyclic structure would prove to be one of the most formidable challenges in the history of organic chemistry, a journey that spanned over a century.[6]

The initial step in this monumental undertaking was the determination of its molecular formula, C₂₁H₂₂N₂O₂, in the 1830s.[6] However, this piece of information offered little insight into the intricate connectivity of its 47 atoms. For the next hundred years, generations of chemists, including luminaries such as Sir Robert Robinson and Vladimir Prelog, painstakingly dismantled the molecule through chemical degradation, hoping to identify smaller, recognizable fragments that would serve as pieces of the structural puzzle.[6] This arduous process was fraught with dead ends and spirited debates among the leading chemists of the time.[6] It was not until 1947 that the correct structural formula was finally established, a testament to the perseverance and intellectual rigor of the scientific community.[4][7]

The Rise of Spectroscopic Techniques: A Paradigm Shift in Structure Elucidation

The saga of strychnine's structure elucidation underscores the limitations of classical chemical methods. The mid-20th century witnessed the advent of powerful spectroscopic techniques that revolutionized the field of natural product chemistry. The development of Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provided a non-destructive method to probe the intricate structural details of complex molecules. Modern approaches to structure elucidation now routinely employ a combination of one- and two-dimensional NMR techniques, alongside high-resolution mass spectrometry (HRMS), to rapidly and unambiguously determine the constitution and stereochemistry of novel indole alkaloids.[8]

Part 2: From Nature's Blueprint to Laboratory Triumph - The Art and Science of Synthesis

The confirmation of an indole alkaloid's structure through spectroscopic analysis is a significant milestone, but the ultimate proof lies in its total synthesis from simple, commercially available starting materials. The total synthesis of a complex natural product is not merely a validation of its structure; it is a demonstration of the power of organic chemistry to construct intricate molecular architectures with precision and elegance. Furthermore, it provides a platform for the synthesis of analogues with potentially improved pharmacological properties.

The Fischer Indole Synthesis: A Cornerstone of Indole Chemistry

A foundational reaction in the synthesis of the indole core is the Fischer indole synthesis, first reported by Emil Fischer in 1883.[9][10] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, derived from the condensation of an arylhydrazine with an aldehyde or ketone, to form the indole ring.[9][10] The versatility and reliability of this method have made it an indispensable tool in the synthesis of a vast array of indole-containing compounds, including many indole alkaloids.[9]

Experimental Protocol: A Generalized Fischer Indole Synthesis

-

Formation of the Arylhydrazone:

-

In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent, such as ethanol or acetic acid.

-

Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The resulting arylhydrazone can often be used in the next step without further purification.

-

-

Acid-Catalyzed Cyclization:

-

To the solution containing the arylhydrazone, add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride).[9][10]

-

Heat the reaction mixture to the appropriate temperature (often reflux) and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indole.

-

Causality and Self-Validation: The choice of acid catalyst and solvent is crucial and depends on the specific substrates. The progress of both the hydrazone formation and the cyclization is monitored by TLC, providing a real-time assessment of the reaction's success. The final purified product is characterized by NMR and mass spectrometry to confirm its structure and purity, thus validating the entire synthetic sequence.

Woodward's Synthesis of Strychnine: A Masterpiece of Chemical Strategy

The total synthesis of strychnine, achieved by Robert Burns Woodward in 1954, stands as a monumental achievement in the history of organic synthesis and a testament to his visionary approach.[1][11][12] This landmark synthesis was not merely a sequence of reactions but a symphony of strategic planning, drawing inspiration from biosynthetic hypotheses.[12] Woodward's retrosynthetic analysis, a concept he pioneered, allowed him to deconstruct the complex target molecule into simpler, more accessible precursors.

Diagram: Woodward's Retrosynthetic Approach to Strychnine

Caption: A simplified retrosynthetic analysis of Woodward's strychnine synthesis.

Woodward's synthesis was a landmark not only for its successful outcome but also for the innovative strategies and reactions employed, many of which have since become standard tools in the synthetic organic chemist's arsenal.[12]

Part 3: The Pharmacological Revolution - Indole Alkaloids as Therapeutic Agents

The rich structural diversity of indole alkaloids is mirrored by their broad spectrum of biological activities, which has been exploited for therapeutic purposes for centuries.[2] The 20th century saw the transition of many of these traditional remedies into modern pharmaceuticals, a process driven by rigorous scientific investigation into their mechanisms of action.

Reserpine: Taming the "Sympathetic Storm"

Reserpine, an indole alkaloid isolated from the Indian snakeroot Rauwolfia serpentina, was one of the first effective treatments for hypertension.[5][13] Its introduction into clinical practice in the 1950s marked a new era in the pharmacological management of high blood pressure.[5][13] Reserpine's antihypertensive effect stems from its ability to inhibit the vesicular monoamine transporter (VMAT), leading to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin from nerve terminals.[5][14] This reduction in sympathetic tone results in a lowering of blood pressure.[5]

Table: Key Pharmacological Properties of Reserpine

| Property | Description | Reference(s) |

| Mechanism of Action | Inhibits the vesicular monoamine transporter (VMAT), leading to the depletion of norepinephrine, dopamine, and serotonin. | [5][14] |

| Therapeutic Use | Antihypertensive, previously used as an antipsychotic. | [5][15] |

| Source | Rauwolfia serpentina | [5] |

| Year of FDA Approval | 1955 | [15] |

The Vinca Alkaloids: Nature's Mitotic Inhibitors

The Madagascar periwinkle, Catharanthus roseus, is the source of two of the most important anticancer drugs ever discovered: vincristine and vinblastine.[2][16] These dimeric indole alkaloids exert their potent cytotoxic effects by interfering with the dynamics of microtubules, essential components of the mitotic spindle.[17][18][19] By binding to tubulin, the protein subunit of microtubules, the vinca alkaloids inhibit their polymerization, leading to the arrest of cell division in metaphase and ultimately, apoptosis.[17][18][19]

Diagram: Mechanism of Action of Vinca Alkaloids

Caption: The binding of vinca alkaloids to tubulin disrupts microtubule assembly, leading to metaphase arrest and apoptosis.

Ergot Alkaloids: A Double-Edged Sword

The ergot fungi of the genus Claviceps, which infect rye and other grains, produce a fascinating array of indole alkaloids with a long and storied history.[20][21] Contamination of grain with ergot has been responsible for devastating outbreaks of ergotism, a condition characterized by convulsions and gangrene.[20] However, the potent physiological effects of ergot alkaloids have also been harnessed for medicinal purposes. Ergotamine, for example, is used in the treatment of migraine headaches, while other derivatives are used to control postpartum hemorrhage.[22][23][24]

The biosynthesis of ergot alkaloids begins with the prenylation of L-tryptophan, a reaction catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS).[20] A series of subsequent enzymatic transformations then constructs the characteristic tetracyclic ergoline ring system.[20][25]

Part 4: The Modern Era and Future Horizons

The discovery and development of indole alkaloids continue to be a vibrant and fruitful area of research. Modern analytical techniques, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), have streamlined the process of isolating and quantifying these compounds from natural sources.[26] Furthermore, advances in synthetic chemistry continue to provide more efficient and elegant routes to these complex molecules, as well as novel analogues with enhanced therapeutic profiles.

The rich history of indole alkaloid research serves as a powerful reminder of the immense potential of the natural world as a source of novel medicines. From the jungles of India to the laboratories of Harvard, the journey of these remarkable molecules has been one of scientific discovery, chemical innovation, and profound therapeutic impact. As we continue to unravel the complexities of the biological world, the indole alkaloids will undoubtedly remain at the forefront of the quest for new and better medicines.

References

-

From Isolation to Total Synthesis – Part 2. (2015). ChemistryViews. [Link]

-

Strychnine. (2021). MSU chemistry. [Link]

-

O'Connor, F., et al. (2021). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules. [Link]

-

Wallwey, C., & Li, S. M. (2011). Ergot alkaloids: biosynthesis and discovery of new producers. Natural product reports. [Link]

-

Tfelt-Hansen, P., & Koehler, P. J. (2011). History of the use of ergotamine and other ergot alkaloids in migraine. Cephalalgia : an international journal of headache. [Link]

-

A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. (2007). Fitoterapia. [Link]

-

Indole alkaloid. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2022). In Recent Advances in Natural Products Analysis. [Link]

-

The Vinca Alkaloids. (2001). In Holland-Frei Cancer Medicine. 5th edition. [https://www.ncbi.nlm.nih.gov/books/NBK12 Vinca Alkaloids]([Link] Vinca Alkaloids)

-

Reserpine. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Strychnine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Lakshmipriya, M., Kokilambigai, S., & Ilango, K. (2023). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]

-

Ryan, K. (2014). Ergot alkaloid biosynthesis. Natural product reports. [Link]

-

Reserpine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Khan, K. M., et al. (2021). Synthesis of Indole Alkaloids. Encyclopedia. [Link]

-

Bonjoch, J., & Solé, D. (2000). Synthesis of Strychnine. Chemical Reviews. [Link]

-

Ergot. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Vinca Alkaloids in Cancer Therapy: Mechanisms, Biosynthesis, and Advances in Therapeutic Applications. (2025). International Journal of Scientific Research & Technology. [Link]

-

Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. (2015). ResearchGate. [Link]

-

How Do Ergot Derivatives Work? (2021). RxList. [Link]

-

Biosynthetic pathway of the ergot alkaloid biosynthesis of C. purpurea. (2004). ResearchGate. [Link]

-

Mode of action of vinca alkaloids against cancer using Insilco analysis technique. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

-

Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). MDPI. [Link]

-

Complete Biosynthesis of Strychnine. (2022). ChemistryViews. [Link]

-

Wilkins Introduces Reserpine for the Treatment of High Blood Pressure. (n.d.). Research Starters. [Link]

-

Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. [Link]

-

Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. (2020). MDPI. [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2018). MDPI. [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Genetics, Genomics and Evolution of Ergot Alkaloid Diversity. (2015). MDPI. [Link]

-

Reserpine: A new consideration of an old drug for Hypertension? (2025). ResearchGate. [Link]

-

Strychnine. (n.d.). PubChem. [Link]

-

THE BIOSYNTHESIS OF ERGOT. (n.d.). Karger Publishers. [Link]

-

The representative mechanism of action of vinca alkaloids. (2023). ResearchGate. [Link]

-

Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis. (2007). Applied and Environmental Microbiology. [Link]

-

ERGOT DERIVATIVES. (n.d.). AccessMedicine. [Link]

-

Indole Alkaloids from the Leaves of Nauclea officinalis. (2016). SciSpace. [Link]

-

What is the mechanism of Reserpine? (2024). Patsnap Synapse. [Link]

-

Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology. (2025). ResearchGate. [Link]

-

Vincristine. (2023). In StatPearls. [Link]

-

The Total Synthesis of Strychnine. (n.d.). Resonance. [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. [Link]

-

Fischer Indole Synthesis. (2016). ResearchGate. [Link]

-

Lecture 27: Total synthesis of Strychnine (Woodward). (2022, August 29). YouTube. [Link]

-

Indole. (2022). biocrates life sciences gmbh. [Link]

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 4. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 5. Reserpine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chemistryviews.org [chemistryviews.org]

- 7. chemistryviews.org [chemistryviews.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. testbook.com [testbook.com]

- 11. Strychnine - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Wilkins Introduces Reserpine for the Treatment of High Blood Pressure | History | Research Starters | EBSCO Research [ebsco.com]

- 14. What is the mechanism of Reserpine? [synapse.patsnap.com]

- 15. Reserpine - Wikipedia [en.wikipedia.org]

- 16. ijsrtjournal.com [ijsrtjournal.com]

- 17. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. ijsra.net [ijsra.net]

- 19. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ergot - Wikipedia [en.wikipedia.org]

- 22. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. How Do Ergot Derivatives Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 25. researchgate.net [researchgate.net]

- 26. rjpharmacognosy.ir [rjpharmacognosy.ir]

A Comprehensive Spectroscopic Analysis of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol: A Technical Guide

Introduction

2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol is a fascinating molecule that incorporates the biologically significant tryptamine scaffold, known for its role as a neurotransmitter and as a backbone for various psychoactive compounds, with an N-hydroxyethyl group. This modification can significantly alter its pharmacological properties, including its receptor binding affinity, metabolic stability, and blood-brain barrier permeability. A thorough structural characterization of this molecule is paramount for its application in drug discovery and development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogs, offering a predictive yet robust characterization.

Molecular Structure and Spectroscopic Rationale

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure and identify the different chemical environments of the atoms.

Figure 1: Molecular structure of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol in a solvent like DMSO-d₆ would exhibit distinct signals for the indole ring protons, the ethyl bridge protons, and the ethanolamine moiety protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |

| ~10.8 | br s | 1H | N1-H | The indole N-H proton is deshielded due to the aromaticity of the ring and its acidic nature. |

| ~7.5 | d | 1H | C4-H | Protons on the benzene portion of the indole ring are in the aromatic region, with their exact shifts influenced by their position relative to the nitrogen and the fused pyrrole ring. |

| ~7.3 | d | 1H | C7-H | Similar to C4-H, this proton is in the aromatic region. |

| ~7.1 | t | 1H | C6-H | This proton experiences coupling from its two neighboring aromatic protons. |

| ~7.0 | t | 1H | C5-H | Similar to C6-H, this proton is split into a triplet by its neighbors. |

| ~7.2 | s | 1H | C2-H | The proton at the C2 position of the indole ring is a singlet as it has no adjacent protons to couple with. |

| ~3.6 | t | 2H | C12-H₂ | These protons are adjacent to the electron-withdrawing oxygen atom, causing a downfield shift. They are coupled to the C11 protons. |

| ~2.9 | t | 2H | C8-H₂ | These protons are adjacent to the indole ring and are shifted downfield. They are coupled to the C9 protons. |

| ~2.8 | t | 2H | C9-H₂ | These protons are adjacent to the secondary amine nitrogen and the C8 methylene group. |

| ~2.7 | t | 2H | C11-H₂ | These protons are adjacent to the secondary amine nitrogen and the C12 methylene group. |

| ~4.5 | br s | 1H | O13-H | The hydroxyl proton is typically a broad singlet and its chemical shift is concentration and temperature dependent. |

| ~2.5 | br s | 1H | N10-H | The secondary amine proton is also a broad singlet and its chemical shift can vary. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |

| ~136.4 | C7a | Aromatic quaternary carbon adjacent to the indole nitrogen. |

| ~127.5 | C3a | Aromatic quaternary carbon at the fusion of the two rings. |

| ~122.1 | C2 | Aromatic carbon adjacent to the indole nitrogen. |

| ~121.1 | C6 | Aromatic carbon in the benzene ring. |

| ~118.8 | C5 | Aromatic carbon in the benzene ring. |

| ~118.3 | C4 | Aromatic carbon in the benzene ring. |

| ~112.3 | C3 | Aromatic quaternary carbon to which the ethylamino side chain is attached. |

| ~111.3 | C7 | Aromatic carbon in the benzene ring. |

| ~60.5 | C12 | Carbon attached to the hydroxyl group, shifted downfield due to the oxygen's electronegativity. |

| ~51.0 | C11 | Carbon adjacent to the secondary amine nitrogen. |

| ~49.5 | C9 | Carbon adjacent to the secondary amine nitrogen. |

| ~25.5 | C8 | Aliphatic carbon adjacent to the indole ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum provides a fingerprint of the functional groups present in the molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3300 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding. |

| ~3300 (sharp) | N-H stretch | Indole & Secondary Amine | The indole N-H stretch is typically sharp. The secondary amine N-H stretch may overlap. |

| 3100-3000 | C-H stretch | Aromatic | Characteristic of C-H bonds on the indole ring. |

| 2950-2850 | C-H stretch | Aliphatic | Corresponding to the C-H bonds of the ethyl and ethanol moieties. |

| 1620-1450 | C=C stretch | Aromatic | Multiple bands are expected for the indole ring. |

| ~1465 | C-H bend | Aliphatic | Bending vibrations of the methylene groups. |

| 1250-1000 | C-N stretch | Amine | Stretching vibrations of the C-N bonds. |

| ~1050 | C-O stretch | Alcohol | Stretching vibration of the C-O bond. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure solvent.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, the molecular weight is 204.27 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

The most common fragmentation in tryptamine derivatives involves the cleavage of the Cα-Cβ bond of the side chain (the bond between C8 and C9 in this case).

-

Molecular Ion (M⁺): m/z = 204

-

Base Peak: m/z = 130. This highly stable fragment corresponds to the indolylmethyl cation, formed by the characteristic cleavage of the ethylamino side chain. This is a hallmark of tryptamine-like structures.

-

Other Significant Fragments:

-

m/z = 74: This fragment would arise from the cleavage of the bond between the ethyl bridge and the nitrogen, resulting in the [CH₂=N⁺H-CH₂CH₂OH] cation.

-

m/z = 44: A further fragmentation of the m/z 74 ion could lead to the loss of ethylene oxide, resulting in the [CH₂=N⁺H₂] ion.

-

Figure 2: Key fragmentation pathways of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling the MS to a gas chromatograph (GC-MS). For non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.

-

Ionization: Ionize the sample molecules using an appropriate method (e.g., electron ionization for GC-MS, or ESI for LC-MS).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating structural confirmation of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity of the carbon and hydrogen atoms, confirming the presence of the indole ring, the ethyl bridge, and the ethanolamine moiety. IR spectroscopy provides a clear signature of the key functional groups: the N-H of the indole and secondary amine, the O-H of the alcohol, and the aromatic C=C bonds. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable indolylmethyl cation, a definitive marker for the tryptamine core. This integrated spectroscopic approach ensures an unambiguous identification and characterization, which is a critical foundation for any further research or development involving this compound.

References

-

PubChem. Tryptamine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(Ethylamino)ethanol. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. Tryptamine. [Link]

-

NIST Chemistry WebBook. Tryptamine. National Institute of Standards and Technology. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to 3-(1-Naphthoyl)indole and its Analogs: Chemical Profile, Biological Activity, and Safe Handling

This guide provides a comprehensive technical overview of 3-(1-Naphthoyl)indole, a core chemical structure for a class of synthetic cannabinoids. It is intended for researchers, scientists, and drug development professionals who are working with or have an interest in this compound class for research purposes. This document delves into the chemical properties, biological activity, synthesis, and critical safety protocols associated with these potent research compounds.

Introduction: The Significance of the 3-(1-Naphthoyl)indole Scaffold

The 3-(1-Naphthoyl)indole scaffold is the foundational structure for a significant family of synthetic cannabinoid receptor agonists.[1][2] These compounds, often referred to as cannabimimetic indoles, have been instrumental as chemical tools in the exploration of the endocannabinoid system.[3][4] Their unique structure, comprising an indole ring linked to a naphthalene moiety via a carbonyl group, confers distinct physicochemical properties that allow for interaction with biological systems.[1]

While not approved for medical use, their potent and selective binding to cannabinoid receptors, particularly CB1 and CB2, has made them invaluable for structure-activity relationship (SAR) studies.[2][5][6] This research has been pivotal in understanding the pharmacology of cannabinoid receptors and has spurred the development of novel ligands with potential therapeutic applications in pain management and inflammation.[5] It is crucial to note that many compounds derived from this scaffold are controlled substances in numerous jurisdictions due to their high potential for abuse.[7]

Chemical and Physical Data

The parent compound, (1H-indol-3-yl)(naphthalen-1-yl)methanone, serves as the primary structural template. However, much of the published research focuses on N-alkylated analogs, such as JWH-007 and JWH-018, which exhibit enhanced affinity for cannabinoid receptors.[6][7] The data presented below is for JWH-007, a representative and well-characterized member of this class.

| Property | Value | Source |

| IUPAC Name | 1-Pentyl-2-methyl-3-(1-naphthoyl)indole | [7] |

| Synonyms | JWH-007 | [7] |

| CAS Number | 155471-10-6 | [7] |

| Molecular Formula | C25H25NO | [7] |

| Molar Mass | 355.481 g/mol | [7] |

| Appearance | Typically a crystalline solid with a pale color | [1] |

| Solubility | Lipophilic, soluble in organic solvents | [1] |

Mechanism of Action: Cannabinoid Receptor Agonism

Compounds based on the 3-(1-Naphthoyl)indole scaffold primarily function as agonists at the cannabinoid receptors CB1 and CB2.[7] These are G-protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[5]

The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[5][6] In contrast, the CB2 receptor is primarily found in the periphery, particularly in immune cells, and its activation is associated with anti-inflammatory and analgesic effects.[5][6]

The binding affinity of 3-(1-Naphthoyl)indole derivatives for CB1 and CB2 receptors can be modulated by substitutions on both the indole and naphthalene rings. For instance, JWH-007 is a potent agonist at both CB1 and CB2 receptors, with Ki values of 9.5 nM and 2.9 nM, respectively.[7][8] This high affinity translates to potent biological activity, comparable to or exceeding that of Δ9-THC in animal models.[3][8]

The activation of CB1/CB2 receptors by these agonists typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and modulation of ion channels and other signaling pathways.[4][5]

Caption: Simplified signaling pathway of 3-(1-Naphthoyl)indole agonists.

Synthesis and Experimental Protocols

General Synthesis Route

The synthesis of 3-(1-Naphthoyl)indoles can be achieved through several established methods. A common approach involves the acylation of an indole precursor.[6][9]

Protocol for the Synthesis of 3-(1-Naphthoyl)indole:

Causality: This protocol utilizes a Grignard reaction to deprotonate the indole at the N-1 position, creating a nucleophilic indolyl-magnesium bromide intermediate. This intermediate then readily attacks the electrophilic carbonyl carbon of 1-naphthoyl chloride in a nucleophilic acyl substitution reaction to form the desired product.[6][9]

Step-by-Step Methodology:

-

Preparation of the Indolyl Grignard Reagent:

-

Dissolve indole (1 equivalent) in a suitable anhydrous ether solvent (e.g., diethyl ether) under an inert atmosphere (e.g., nitrogen).[9]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (1.05 equivalents) in ether.[9]

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.[9]

-

-

Acylation Reaction:

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[9]

-

Stir the mixture overnight at room temperature. A precipitate should form.[9]

-

Collect the solid product by filtration, wash with ether, and dry under a high vacuum.[9]

-

Further purification can be achieved by recrystallization or column chromatography.

-

Caption: General workflow for the synthesis of 3-(1-Naphthoyl)indole.

Analytical Characterization

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard techniques for the analysis and quantification of these compounds.[10]

-

HPLC: Reverse-phase chromatography using a C18 column with an acetonitrile-water mobile phase is effective for separation. Detection is typically performed using a UV detector at 254 nm or 280 nm.[10]

-

GC-MS: This is the gold standard for identification. DB-5MS capillary columns with temperature programming provide excellent separation, and the resulting mass spectrum gives a definitive identification of the compound.[10]

Safety and Handling

The 3-(1-Naphthoyl)indole class of compounds are potent, biologically active molecules and should be handled with extreme care.[11] Their legal status as controlled substances in many regions also necessitates strict adherence to all applicable regulations.

Hazard Identification and Personal Protective Equipment (PPE)

-

Routes of Exposure: Ingestion, inhalation, and skin/eye contact.[11]

-

Health Hazards: The specific toxicology of many analogs is not well-documented. However, due to their potent cannabimimetic activity, they are expected to have significant physiological effects.[3]

-

PPE: Always wear appropriate personal protective equipment, including:

-

A properly fitted laboratory coat.

-

Chemical-resistant gloves (inspect before use).

-

Safety glasses or goggles.

-

Work in a certified chemical fume hood to avoid inhalation of dust or aerosols.[11]

-

Handling and Storage

| Guideline | Protocol | Source |

| Ventilation | Always handle in a well-ventilated area, preferably a chemical fume hood. | [11] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [11] |

| Incompatibilities | Avoid strong oxidizing agents. | [11] |

| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12] Change contaminated clothing immediately. |

First Aid Measures

| Exposure | First Aid Procedure | Source |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| Eye Contact | Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do. | |

| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. Get medical attention. | [12] |

| Ingestion | If swallowed and the person is conscious, immediately give large amounts of water. Get medical attention. | [12] |

Spill and Disposal Procedures

-

Spills: For dry spills, avoid generating dust. Carefully collect the material and place it in a sealed container for disposal. Clean the affected area thoroughly.

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[13]

Conclusion

The 3-(1-Naphthoyl)indole scaffold is a cornerstone in the field of synthetic cannabinoid research. Its derivatives are powerful tools for investigating the endocannabinoid system, but their potent biological activity and potential for abuse demand a highly informed and cautious approach. Researchers and drug development professionals must have a thorough understanding of their chemical properties, biological mechanisms, and, most critically, adhere to stringent safety and handling protocols to ensure a safe and compliant research environment.

References

- SAFETY DATA SHEET - Fisher Scientific.

- Safety Data Sheet: Potassium sorbate.

- MSDS for POTASSIUM SORBATE.

- SAFETY DATA SHEET - Sigma-Aldrich.

-

Does 3-(1-Naphthoyl)Indole Have Pharmacological Activity? - Bloom Tech. Available at: [Link]

- Can 3-(1-Naphthoyl)Indole Be Used In Pharmaceuticals? - Bloom Tech.

- 3-(1-naphthoyl)indoles | Office of Drug Control (ODC).

- 3-(1-Naphthoyl)indole synthesis - ChemicalBook.

- Safety Data Sheet: Potassium sorbate - Carl ROTH.

- Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents. - ResearchGate.

- JWH-018 1-Pentyl-3-(1-naphthoyl)indole [Synthetic Cannabinoid in Herbal Products] - DEA Diversion Control Division.

- Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4 - PubMed Central.

- The Spicy Story of Cannabimimetic Indoles - MDPI.

-

JWH-007 - Wikipedia. Available at: [Link]

-

JHW-007 - Wikipedia. Available at: [Link]

- Buy 1-Butyl-3-(1-naphthoyl)indole | 208987-48-8 - Smolecule.

- JWH 007 (CAS Number: 155471-10-6) - Cayman Chemical.

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JWH-007 - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. 3-(1-Naphthoyl)indole synthesis - chemicalbook [chemicalbook.com]

- 10. Buy 1-Butyl-3-(1-naphthoyl)indole | 208987-48-8 | >98% [smolecule.com]

- 11. fishersci.com [fishersci.com]

- 12. tagis.dep.wv.gov [tagis.dep.wv.gov]

- 13. carlroth.com [carlroth.com]

Unlocking the Mind: A Technical Guide to the Therapeutic Potential of N-Substituted Tryptamines

Abstract